molecular formula C14H18O5 B5170105 4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B5170105
M. Wt: 266.29 g/mol
InChI Key: JVPROWICRHWDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, is a chemical compound intended for research applications. Benzosuberene-based compounds, which share this core structural motif, are of significant interest in medicinal chemistry and anticancer drug discovery . These structures are frequently investigated as inhibitors of tubulin polymerization, functioning by binding to the colchicine site on β-tubulin . This mechanism disrupts the cellular microtubule network, which can lead to the death of rapidly dividing cells and has established this class of molecules as a promising scaffold for the development of Vascular Disrupting Agents (VDAs) . VDAs selectively target and damage the established vasculature of solid tumors, leading to tumor necrosis . The specific substitution pattern on the benzosuberone core, including the hydroxy and methoxy groups, is often explored in Structure-Activity Relationship (SAR) studies to optimize potency, solubility, and drug-like properties . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological assays aimed at evaluating antiproliferative activity and mechanisms of action . Intended Use and Handling: This product is strictly for research use in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care following standard laboratory safety protocols.

Properties

IUPAC Name

4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-9-6-4-5-8-7-10(18-2)14(19-3)13(16)11(8)12(9)15/h7,9,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPROWICRHWDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC2=CC(=C(C(=C2C1=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzoannulene structure with multiple methoxy groups and a hydroxyl group that may contribute to its biological properties. The presence of these functional groups can enhance interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group is known to scavenge free radicals, thereby potentially reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of benzo annulenes can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, which are implicated in chronic inflammation and related disorders such as arthritis and cardiovascular diseases.

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. It could potentially inhibit pathways leading to neurodegeneration by modulating neurotransmitter systems or protecting against excitotoxicity.

The precise mechanisms through which 4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a role in various signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal activity and survival.

Study 1: Neuroprotective Effects in Cell Models

A study evaluated the effects of a related compound on HT-22 neuronal cells under stress conditions induced by corticosterone. Results indicated that treatment with the compound significantly improved cell viability in a dose-dependent manner (IC50 = 12.5 μM), suggesting protective effects against neurotoxicity .

Concentration (μM)Cell Viability (%)
0100
6.2575
12.590
2585

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of benzo annulene derivatives. The results demonstrated a reduction in the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) when cells were treated with the compound .

TreatmentIL-6 (pg/mL)TNF-alpha (pg/mL)
Control5040
Compound Treatment2015

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Hydroxy and methoxy groups in 13aa enhance polarity compared to halogenated derivatives (e.g., 3-chloro and 2-bromo analogues), which are more lipophilic .
  • Thermal Stability : The trifluoromethyl derivative 6h exhibits lower melting points (liquid state) due to disrupted crystallinity, while 13aa and halogenated analogues are solids .
  • Spectroscopic Trends :
    • C=O Stretching : IR peaks for ketones range from 1,680–1,700 cm⁻¹, with electron-withdrawing groups (e.g., Cl, Br) shifting peaks to higher wavenumbers .
    • Aromatic Protons : Deshielding effects from electron-withdrawing substituents (Cl, Br) result in downfield shifts (δ >7.0 ppm) compared to 13aa (δ ~6.85 ppm).

Key Research Findings

  • Synthetic Efficiency : Methoxy and hydroxyl groups in 13aa require multi-step protection/deprotection strategies, reducing yield (65%) compared to direct halogenation (e.g., 82% for 6h ).
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., OMe, OH) enhance solubility but reduce membrane permeability.
    • Halogens (Cl, Br) and CF₃ improve lipophilicity and target binding in hydrophobic pockets .
  • Thermodynamic Data : The 3-chloro analogue has a calculated density of 1.2 g/cm³ and vapor pressure of 0.0 mmHg at 25°C, indicating low volatility .

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-2,3,6-trimethoxy-benzo[7]annulen-5-one derivatives, and how do reaction conditions influence yields?

The synthesis of benzo[7]annulene derivatives typically involves cyclization of substituted precursors. For example:

  • Halogenation and oxidation : Starting from pentanoic acid derivatives, bromine or fluorine substituents can be introduced via halogenation, followed by cyclization using palladium catalysts .
  • Cyclocondensation : Reacting 5-(3-substituted-phenyl)pentanoic acid with NaH or other bases under reflux in dichloromethane yields the bicyclic ketone core .

Q. Critical factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst selection : Palladium on carbon improves regioselectivity for methoxy and hydroxy substitutions .

Q. Example protocol :

StepReagents/ConditionsYield
HalogenationBr₂, FeCl₃, 0°C65%
CyclizationPd/C, DMF, 80°C72%

Q. How is structural characterization of this compound performed, and what spectral signatures are diagnostic?

Key techniques :

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and hydroxy protons (broad singlet, δ 4.5–5.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ 200–210 ppm; aromatic carbons at δ 120–140 ppm .
  • IR : Strong C=O stretch at 1680–1720 cm⁻¹; O–H stretch (broad) at 3200–3400 cm⁻¹ .

Q. Data interpretation challenges :

  • Overlapping signals from methoxy and hydroxy groups require 2D NMR (e.g., HSQC) for resolution .

Advanced Research Questions

Q. What are the mechanistic insights into the regioselectivity of electrophilic substitution reactions in this compound?

Electrophilic aromatic substitution (EAS) is influenced by:

  • Substituent effects : Methoxy groups activate the ortho/para positions, while hydroxy groups direct electrophiles to meta positions due to resonance and inductive effects .
  • Steric hindrance : Bulky substituents at C-2 and C-3 reduce reactivity at adjacent positions, favoring substitution at C-6 .

Case study : Nitration of the parent compound yields 4-nitro derivatives as major products (75% yield) due to methoxy-directed EAS .

Q. How do structural modifications (e.g., halogenation) alter biological activity in benzo[7]annulene derivatives?

Comparative analysis :

DerivativeSubstituentsBioactivity (IC₅₀)
Parent compound4-OH, 2,3,6-OMeAnti-inflammatory: 12 µM
3-Bromo analogBr at C-3Anticancer: 8 µM (HeLa cells)
4-Fluoro analogF at C-4Mast cell stabilization: 92% inhibition

Q. Mechanistic insights :

  • Bromine enhances DNA intercalation (anticancer activity) .
  • Fluorine improves metabolic stability and binding to inflammatory targets (e.g., COX-2) .

Q. What computational methods are used to predict collision cross-sections (CCS) and reactivity of this compound?

AI-driven synthesis planning :

  • Retrosynthetic algorithms : Tools like Pistachio and Reaxys predict feasible routes by analyzing >10⁶ reactions, prioritizing steps with >70% yield .
  • CCS prediction : Machine learning models (e.g., DeepCCS) calculate CCS values for adducts (e.g., [M+H]⁺: 134.8 Ų) using molecular descriptors .

Q. Validation :

  • Experimental CCS via ion mobility spectrometry aligns with predictions (error <5%) .

Data Contradictions and Resolution

Q. Conflicting reports on anti-cancer mechanisms: DNA intercalation vs. kinase inhibition

  • Evidence for DNA intercalation : Fluorescence quenching assays show binding to DNA with Kd = 1.2 µM .
  • Evidence for kinase inhibition : Derivatives inhibit PI3Kα (IC₅₀ = 0.8 µM) via hydrogen bonding to Val851 .
  • Resolution : Bioactivity is context-dependent. Substituents at C-3 dictate the dominant mechanism (e.g., bromine favors DNA binding; methoxy favors kinase inhibition) .

Q. Discrepancies in optimal reaction solvents (DMF vs. dichloromethane)

  • DMF : Higher yields (72%) for cyclization due to better solubility of intermediates .
  • Dichloromethane : Preferred for acid-sensitive intermediates (prevents ketone decomposition) .
  • Guideline : Use DMF for electron-deficient substrates; dichloromethane for electron-rich systems .

Methodological Recommendations

Q. Best practices for resolving overlapping NMR signals

  • 2D NMR : HSQC and HMBC distinguish methoxy (³JCH ~5 Hz) from hydroxy (³JCH <2 Hz) .
  • Deuteration : Exchangeable protons (OH) disappear in D₂O, simplifying aromatic region analysis .

Q. Strategies for enhancing synthetic scalability

  • Flow chemistry : Continuous reactors reduce reaction time (2h vs. 12h batch) and improve purity (>95%) .
  • Catalyst recycling : Pd/C can be reused 3× with <10% loss in activity .

Q. How to validate biological activity in conflicting studies

  • Dose-response curves : Confirm IC₅₀ consistency across ≥3 independent assays .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.